molecular formula C7H3Br2ClN2 B2462922 5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine CAS No. 2253632-59-4

5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine

Cat. No.: B2462922
CAS No.: 2253632-59-4
M. Wt: 310.37
InChI Key: CGJPZKRHINMTCQ-UHFFFAOYSA-N
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Description

5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine: is a heterocyclic compound with the molecular formula C7H3Br2ClN2. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science . This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine typically involves the bromination and chlorination of imidazo[1,2-a]pyridine derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In the context of its medicinal applications, it is believed to inhibit key enzymes or proteins involved in the survival and replication of pathogens such as Mycobacterium tuberculosis . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Uniqueness: Its specific substitution pattern also contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

5,6-dibromo-8-chloroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClN2/c8-4-3-5(10)7-11-1-2-12(7)6(4)9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJPZKRHINMTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=C(C2=N1)Cl)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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